molecular formula C24H29FN2O2 B11221054 4-(3-fluorophenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(3-fluorophenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11221054
M. Wt: 396.5 g/mol
InChI Key: CRORJUNPHABFRF-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidine ring, and a hexahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a fluorophenyl ketone with a piperidine derivative, followed by cyclization and further functionalization to introduce the hexahydroquinolinone core. The reaction conditions often require the use of catalysts, such as palladium or other transition metals, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or other advanced manufacturing techniques to ensure high yield and purity. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

4-(3-Fluorophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific proteins or pathways.

    Industry: Its unique structure makes it a candidate for use in materials science, such as the development of new polymers or advanced materials.

Mechanism of Action

The mechanism by which 4-(3-fluorophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved can vary but often include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one: Similar structure with a chlorine atom instead of fluorine.

    4-(3-Bromophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(3-fluorophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in certain applications compared to its chloro- or bromo-substituted analogs.

Properties

Molecular Formula

C24H29FN2O2

Molecular Weight

396.5 g/mol

IUPAC Name

4-(3-fluorophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C24H29FN2O2/c1-15-20(23(29)27-10-5-4-6-11-27)21(16-8-7-9-17(25)12-16)22-18(26-15)13-24(2,3)14-19(22)28/h7-9,12,21,26H,4-6,10-11,13-14H2,1-3H3

InChI Key

CRORJUNPHABFRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)F)C(=O)N4CCCCC4

Origin of Product

United States

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